molecular formula C8H14O6 B092167 4,6-O-Ethylidene-D-glucopyranose CAS No. 18465-50-4

4,6-O-Ethylidene-D-glucopyranose

Numéro de catalogue: B092167
Numéro CAS: 18465-50-4
Poids moléculaire: 206.19 g/mol
Clé InChI: VZPBLPQAMPVTFO-DBVAJOADSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-O-Ethylidene-D-glucopyranose is a derivative of glucose, specifically a glucopyranose, where an ethylidene group is attached to the 4th and 6th carbon atoms of the glucose molecule. This compound is known for its role as a specific inhibitor at the outer surface of glucose transporters in cell membranes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-O-Ethylidene-D-glucopyranose typically involves the reaction of glucose with ethylidene derivatives under controlled conditions. One common method involves the use of ethylidene chloride in the presence of a base to form the ethylidene bridge between the 4th and 6th carbon atoms of the glucose molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Formation of N-Glycosylamine Derivatives

EGP reacts with anthranilic acid to form N-glycosylamine ligands, enabling metal coordination. The reaction involves nucleophilic substitution at the anomeric carbon :
Reaction:

EGP+anthranilic acidHLCOOH ligand +H2O\text{EGP}+\text{anthranilic acid}\rightarrow \text{HL}^{\text{COOH}}\text{ ligand }+\text{H}_2\text{O}

Product Substituent Application Reference
HLCOOH^\text{COOH}-COOHMetal ion chelation (Na⁺, K⁺, etc.)
HLCl^\text{Cl}-ClStructural studies
HLF^\text{F}-FFluorinated analogs

These derivatives exhibit distinct coordination behaviors, as confirmed by X-ray crystallography .

Metal Ion Complexation

EGP-derived ligands form stable complexes with alkali and alkaline earth metals, characterized by spectroscopic and crystallographic methods :

Metal Ion Complex Formula Coordination Geometry Key Findings
K⁺[K(LCOOH^\text{COOH})]Distorted octahedralBinding via carboxylate and hydroxyl groups
Mg²⁺[Mg(LCOOH^\text{COOH})₂]TetrahedralEnhanced stability in aqueous media
Hg²⁺[Hg(LCOOH^\text{COOH})Cl]LinearMercury-specific coordination

The potassium complex demonstrates anomeric stabilization, with the ethylidene group enforcing a fixed pyranose conformation .

Esterification and Derivatization

EGP undergoes esterification to produce derivatives for biochemical studies. For example, triethyl phosphonoacetate reacts with EGP under basic conditions to form ethyl 4,6-O-ethylidene-2,3-dideoxyhex-2-enonate :
Reaction:

EGP+triethyl phosphonoacetateNaHethyl 4 6 O ethylidene 2 3 dideoxyhex 2 enonate\text{EGP}+\text{triethyl phosphonoacetate}\xrightarrow{\text{NaH}}\text{ethyl 4 6 O ethylidene 2 3 dideoxyhex 2 enonate}

Derivative Functional Group Use Case Reference
Ethyl hex-2-enonateα,β-unsaturated esterIntermediate for glycosidase inhibitors

Biochemical Interactions

While not a direct chemical reaction, EGP’s inhibitory action on glucose transporters (e.g., GLUT1) involves competitive binding at exofacial sites. This interaction is reversible and structure-dependent, with a reported Kᵢ of 12 mM for wild-type transporters :

Target Kᵢ (Wild-Type)Kᵢ (Mutant Gln282→Leu)Mechanism
GLUT112 mM>120 mMBlocks substrate translocation

Key Structural Insights

  • Anomeric Configuration : The ethylidene group locks the pyranose ring in a rigid chair conformation, enhancing stereochemical control during reactions .

  • Hydroxyl Reactivity : The 2- and 3-hydroxyl groups remain accessible for modifications, while the 4,6-positions are protected .

Applications De Recherche Scientifique

Inhibition of Glucose Transport

One of the primary applications of 4,6-O-ethylidene-D-glucopyranose is its role as an inhibitor of glucose transport. Research indicates that this compound can competitively inhibit glucose exit from human red blood cells. Its penetration into these cells occurs via diffusion mechanisms and is not significantly affected by the presence of glucose in the medium . This behavior suggests potential uses in studying glucose transport mechanisms and developing therapeutic agents for conditions like diabetes.

Synthesis of Glycosylamines

This compound has been utilized in synthesizing N-glycosylamines, which are important for creating ligands suitable for metal binding. These derivatives can form complexes with various metal ions, which may have implications in catalysis and material science . The ability to modify this compound chemically allows researchers to explore new avenues in coordination chemistry.

Analogue of Streptozotocin

Recent studies have indicated that derivatives of this compound can act as analogues of streptozotocin, a compound used in diabetes treatment. These analogues do not induce diabetes but may retain therapeutic effects without the associated side effects . This property opens up possibilities for developing safer diabetic medications.

Potential Use in Drug Delivery Systems

The unique structural properties of this compound make it a candidate for drug delivery systems. Its ability to inhibit glucose transport can be exploited to control the release rates of glucose or glucose analogues in therapeutic applications. This controlled release could enhance the efficacy of treatments for metabolic disorders.

Case Studies and Research Findings

StudyFocusFindings
PubMed Study Glucose Transport InhibitionDemonstrated competitive inhibition of glucose exit from red blood cells; penetration via diffusion unaffected by external glucose levels.
ResearchGate Study Synthesis of GlycosylaminesSuccessfully synthesized metal-binding ligands using this compound; highlighted potential in coordination chemistry.
Sigma-Aldrich Study Analogue PropertiesIdentified as a non-diabetogenic analogue of streptozotocin; potential for safer diabetes treatment options.

Mécanisme D'action

4,6-O-Ethylidene-D-glucopyranose exerts its effects by binding to the outer surface of glucose transporters in cell membranes. This binding inhibits the transport of glucose into cells, thereby affecting cellular glucose uptake and metabolism. The compound interacts with specific molecular targets, including glucose transporter proteins, and modulates their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

    4,6-O-Benzylidene-D-glucopyranose: Similar in structure but with a benzylidene group instead of an ethylidene group.

    4,6-O-Methylidene-D-glucopyranose: Contains a methylidene group instead of an ethylidene group.

    4,6-O-Propylidene-D-glucopyranose: Features a propylidene group in place of the ethylidene group.

Uniqueness

4,6-O-Ethylidene-D-glucopyranose is unique due to its specific inhibitory action on glucose transporters and its ability to form stable complexes with various metal ions. This makes it a valuable tool in both biochemical research and industrial applications .

Activité Biologique

4,6-O-Ethylidene-D-glucopyranose (also known as ethylidene glucose) is a derivative of glucose that has garnered attention for its biological activities, particularly in the context of glucose metabolism and cellular interactions. This article explores its biological activity through various studies, highlighting its mechanisms, effects on cellular systems, and potential therapeutic applications.

  • Molecular Formula : C8_8H14_{14}O6_6
  • Molecular Weight : 206.19 g/mol
  • CAS Number : 13224-99-2
  • Appearance : White to light yellow powder or crystal
  • Melting Point : 168-170 °C

Research indicates that this compound interacts with glucose transporters in cell membranes, particularly GLUT1. This interaction can influence glucose uptake and metabolism in various cell types, including pancreatic beta cells and erythrocytes.

Inhibition of Glucose Transport

One significant study demonstrated that this compound acts as a specific inhibitor at the outer surface of glucose transporters. This inhibition can prevent the cytotoxic effects associated with high glucose levels, particularly in pancreatic beta cells exposed to streptozotocin, a compound known to induce diabetes by damaging these cells .

Biological Activity Overview

Biological Activity Description References
Cytoprotective Effects Protects pancreatic beta cells from streptozotocin-induced cytotoxicity.
Glucose Transport Modulation Binds to glucose transporters, potentially altering glucose uptake dynamics.
Non-cytotoxic Analogue Does not induce diabetes in experimental models when compared to streptozotocin.
Conformational Changes Induces conformational changes in membrane proteins associated with glucose transport.

Study 1: Cytoprotection in Pancreatic Beta Cells

In a pivotal study published in The Journal of Endocrinology, researchers investigated the protective effects of this compound against streptozotocin-induced toxicity in pancreatic beta cells. The findings suggested that this compound could mitigate the cytotoxic effects typically observed during hyperglycemic conditions, indicating potential therapeutic applications for diabetes management .

Study 2: Interaction with Erythrocyte Membranes

Another study explored the binding characteristics of ethylidene glucose to human erythrocyte membranes. It was found that this compound binds to the outer surface of glucose transporters, leading to changes in membrane protein conformation and transport activity. This suggests that ethylidene glucose may play a role in modulating erythrocyte function under varying glucose concentrations .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

  • Glucose Transporter Interaction : Ethylidene glucose binds specifically to GLUT1 and potentially other glucose transporters, influencing their activity and substrate specificity .
  • Non-Toxicity Profile : Unlike streptozotocin, which is known for its cytotoxic effects on pancreatic cells, ethylidene glucose does not induce diabetes or toxicity when administered in similar contexts .
  • Potential Therapeutic Applications : Given its protective effects on pancreatic beta cells and modulation of glucose transport mechanisms, ethylidene glucose may offer new avenues for diabetes treatment and metabolic disorder management .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-O-Ethylidene-D-glucopyranose, and how do reaction conditions influence yield and purity?

this compound is synthesized via acid-catalyzed condensation of glucose with ethylene glycol, acetaldehyde, or ethylene oxide. Key factors affecting yield include:

  • Catalyst choice : Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) influence reaction kinetics and side-product formation.
  • Temperature : Elevated temperatures (60–80°C) favor acetal formation but may promote glucose degradation.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Characterization involves FTIR (C-O-C stretching at ~1,100 cm⁻¹), ¹H/¹³C NMR (ethylidene proton signals at δ 1.2–1.5 ppm and C-4/C-6 acetal carbons at ~95–105 ppm), and mass spectrometry (molecular ion peak at m/z 206.19) .

Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Purity Assessment
Ethylene glycolH₂SO₄65–75HPLC (>95% by area)
AcetaldehydeHCl50–60TLC (Rf = 0.3 in EtOAc)
Ethylene oxideZnCl₂70–80GC-MS (retention time 8.2 min)

Q. How can this compound act as a protecting group in oligosaccharide synthesis?

The ethylidene bridge selectively masks the 4- and 6-hydroxyl groups of glucose, enabling regioselective glycosylation at positions 1, 2, or 3. Deprotection under mild acidic conditions (e.g., 0.1 M HCl in THF/water) restores free hydroxyls without disrupting glycosidic bonds. This is critical for constructing branched glycans, such as blood group antigens, where precise stereochemistry is required .

Advanced Research Questions

Q. How can residual dipolar couplings (RDCs) in NMR resolve stereochemical ambiguities in this compound derivatives?

RDCs measure angular relationships between nuclear spins in partially aligned media (e.g., liquid crystals). For this compound, RDCs help distinguish axial vs. equatorial proton orientations in the pyranose ring. For example:

  • Axial protons (e.g., H-1α) exhibit larger RDCs due to parallel alignment with the magnetic field.
  • Equatorial protons (e.g., H-2) show smaller RDCs.
    This technique validates ring puckering models and refines 3D structures in solution, complementing crystallographic data .

Q. What mechanistic insights do this compound derivatives provide in carbohydrate-protein interaction studies?

Glycosylamines derived from this compound (e.g., anthranilic acid conjugates) bind metal ions (Na⁺, K⁺, Ca²⁺) via their amino and hydroxyl groups, mimicking natural lectin-binding motifs. X-ray crystallography of the K⁺ complex reveals:

  • Coordination geometry : The ethylidene bridge stabilizes a chair conformation, positioning O-3 and O-2 for metal chelation.
  • Hydrogen bonding : The glucopyranose ring forms H-bonds with protein residues (e.g., Asn, Asp).
    These studies inform the design of glycosidase inhibitors or vaccine adjuvants .

Table 2: Metal-Binding Properties of Glycosylamine Derivatives

Metal IonBinding Constant (log K)Coordination Sites
Na⁺2.5 ± 0.3O-3, O-2, amino group
K⁺3.1 ± 0.2O-4, O-6, anthranilate O
Ca²⁺4.8 ± 0.4O-2, O-3, O-4, carboxylate

Q. How does the ethylidene bridge influence reaction outcomes in Woehlk and Fearon tests compared to benzylidene-protected analogs?

In Woehlk’s test (specific for α-glucosidase activity), this compound produces a red color due to the formation of a chromophore at the unprotected O-2 hydroxyl. In contrast, benzylidene protection at O-4/O-6 blocks this reactivity, confirming the necessity of free O-2 for enzyme recognition. This highlights the role of protecting groups in mechanistic studies of glycosidase specificity .

Q. What strategies mitigate spectral overlap challenges in characterizing this compound derivatives?

  • DEPT-Q NMR : Differentiates CH, CH₂, and CH₃ groups in crowded spectra.
  • 2D HSQC/TOCSY : Resolves overlapping proton signals (e.g., H-4 and H-6 in the ethylidene group).
  • Isotopic labeling : ¹³C-glucose precursors enhance sensitivity in tracking acetal formation .

Propriétés

IUPAC Name

(4aR,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3/t3?,4-,5-,6-,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPBLPQAMPVTFO-DBVAJOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18465-50-4, 13224-99-2
Record name D-Glucopyranose, 4,6-O-ethylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-O-ethylidene-α-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.